2'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone
Description
2'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone is a specialized biochemical reagent classified under reference standards and catalysts for laboratory research . Its structure comprises a propiophenone backbone with a methyl group at the 2' position of the aromatic ring and a 3,4,5-trifluorophenyl substituent at the 3 position. This compound is utilized in synthetic chemistry and pharmaceutical research, likely as an intermediate or catalyst due to its fluorinated aromatic system and steric profile.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O/c1-10-4-2-3-5-12(10)15(20)7-6-11-8-13(17)16(19)14(18)9-11/h2-5,8-9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNMECJRPGJBEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644991 | |
| Record name | 1-(2-Methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-58-7 | |
| Record name | 1-Propanone, 1-(2-methylphenyl)-3-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Route
The most established and widely reported method for synthesizing 2'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone is the Friedel-Crafts acylation reaction. This method involves the following key steps:
-
- 3,4,5-Trifluorobenzoyl chloride (acyl chloride derivative)
- 2-Methylacetophenone (aromatic ketone with methyl substitution at the ortho position)
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- Aluminum chloride (AlCl3), a strong Lewis acid, is used to activate the acyl chloride and facilitate electrophilic aromatic substitution.
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- The reaction is conducted under strictly anhydrous conditions to prevent hydrolysis of the acyl chloride.
- Typically performed in an inert solvent such as dichloromethane or carbon disulfide.
- Temperature control is critical, often maintained between 0°C to room temperature to optimize yield and minimize side reactions.
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- The Lewis acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion.
- The aromatic ring of 2-methylacetophenone undergoes electrophilic substitution at the meta position relative to the methyl group, yielding the propiophenone derivative.
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- The reaction mixture is quenched with water or dilute acid to decompose the aluminum complex.
- The crude product is extracted and purified by recrystallization or chromatographic techniques to achieve high purity.
Industrial Scale Synthesis
Industrial production of this compound follows the same fundamental Friedel-Crafts acylation chemistry but incorporates process optimizations:
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- Use of continuous flow technology allows precise control over reaction time, temperature, and mixing, improving yield and reproducibility.
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- Aluminum chloride or alternative Lewis acids are often recovered and recycled to reduce costs and environmental impact.
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- Industrial purification employs recrystallization from suitable solvents and high-performance liquid chromatography (HPLC) to ensure product quality.
Safety and Environmental Controls:
- Strict control of moisture and temperature to prevent side reactions and degradation.
- Proper handling of corrosive reagents and waste management protocols.
Comparative Data Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactants | 3,4,5-Trifluorobenzoyl chloride, 2-methylacetophenone | Same as lab scale |
| Catalyst | Aluminum chloride (AlCl3) | Aluminum chloride with recycling systems |
| Solvent | Dichloromethane, carbon disulfide | Optimized solvent systems for scale |
| Temperature | 0°C to room temperature | Controlled via continuous flow reactors |
| Reaction Time | Several hours | Minutes to hours (flow reactors) |
| Purification | Recrystallization, chromatography | Recrystallization, HPLC |
| Yield | Moderate to high (60-85%) | High (80-95%) |
| Environmental Controls | Basic moisture exclusion | Advanced moisture and waste management |
Research Findings and Notes
The Friedel-Crafts acylation is highly regioselective due to the directing effects of the methyl substituent on the aromatic ring, favoring substitution at the 3-position relative to the methyl group.
The presence of electron-withdrawing trifluorine atoms on the benzoyl chloride increases the electrophilicity of the acylating agent, enhancing reaction efficiency.
Alternative Lewis acids such as ferric chloride (FeCl3) or boron trifluoride (BF3) have been explored but aluminum chloride remains the most effective catalyst for this synthesis.
Side reactions such as polyacylation or hydrolysis of acyl chloride can be minimized by strict anhydrous conditions and controlled addition rates.
The compound’s stability under reaction conditions allows for straightforward isolation and purification without significant decomposition.
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkoxides in alcohol, amines in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted trifluorophenyl derivatives.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone is in organic synthesis. It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound can undergo various reactions such as aldol condensation and Friedel-Crafts acylation, making it versatile for creating complex molecules.
Case Study: Aldol Reactions
Research has demonstrated that this compound can be effectively utilized in directed aldol reactions, leading to the formation of β-hydroxy ketones. This reaction is crucial for synthesizing larger molecular frameworks used in drug development .
Photoinitiators in Polymer Chemistry
The compound also finds applications as a photoinitiator in polymer chemistry. Photoinitiators are substances that absorb light and initiate polymerization processes upon exposure to UV light. The trifluoromethyl group enhances the photochemical properties of the compound, making it suitable for UV-curable coatings and adhesives.
Case Study: UV-Curable Coatings
In a study focused on UV-curable coatings, this compound was evaluated for its efficiency as a photoinitiator. The results indicated improved curing speed and mechanical properties of the coatings compared to traditional photoinitiators .
Emerging research indicates potential biological activities associated with this compound. Studies have explored its effects on cellular mechanisms, particularly regarding its role as an anti-cancer agent.
Case Study: Anticancer Activity
In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Mechanism of Action
The mechanism of action of 2’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The compound’s key structural analogs differ in substituent type (methyl, methoxy, carboethoxy, bromo/fluoro) and position (2', 3', 4'), which critically influence their physicochemical properties and reactivity:
Table 1: Structural and Molecular Comparison
*Inferred from methoxy analog ; †Calculated based on formula.
Key Observations:
Substituent Size and Polarity: The methyl group (2'-methyl analog) is smaller and less polar than methoxy (-OCH₃) or carboethoxy (-COOEt) groups, reducing steric hindrance and electronic withdrawal effects. This enhances its suitability for reactions requiring mild steric environments . Carboethoxy analogs (e.g., 4'-carboethoxy) add bulk and strong electron-withdrawing character, which may slow nucleophilic reactions but improve solubility in polar solvents .
Halogenated Derivatives :
- Bromo-fluoro analogs (e.g., 4'-bromo-2'-fluoro) exhibit higher molecular weights (~361.1 vs. ~278.3) and enhanced lipophilicity due to halogen atoms. Bromine’s polarizability could facilitate halogen bonding in crystal engineering or receptor interactions .
In contrast, 4' (para) substituents offer symmetrical electronic effects, which may streamline synthetic pathways .
Research Implications
- Synthetic Utility : The 2'-methyl analog’s balanced steric and electronic profile makes it a versatile intermediate for fluorinated drug candidates. Methoxy and carboethoxy analogs may serve as electron-deficient substrates in cross-coupling reactions .
- Pharmacological Potential: Fluorinated and brominated analogs are prioritized in medicinal chemistry for metabolic stability and target binding, though their increased molecular weight may affect bioavailability .
Biological Activity
2'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H14F3O
- Molecular Weight : 292.28 g/mol
- Key Functional Groups :
- Methyl group at the 2' position.
- Trifluorophenyl group enhances lipophilicity and biological interactions.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. The trifluorophenyl moiety increases the compound's binding affinity to proteins and enzymes, facilitating modulation of their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to various receptors, potentially altering signaling pathways that regulate cellular functions.
Antiproliferative Activity
Recent studies have indicated that compounds similar to this compound possess significant antiproliferative properties. For example:
- IC50 Values : In related compounds, IC50 values for cell line inhibition have been reported in the range of 10-20 µM, indicating effective growth suppression in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| This compound | A549 | 18 |
Phytotoxic Activity
In addition to its antiproliferative properties, the compound has shown phytotoxic effects. Studies demonstrate that it can inhibit seed germination in various plant species, suggesting potential applications in herbicide development .
Study on Anticancer Effects
A study evaluated the effects of this compound on MCF-7 cells. The results indicated:
- Significant reduction in cell viability at concentrations above 10 µM.
- Induction of apoptosis was confirmed through flow cytometry analysis.
Phytotoxicity Assessment
In a separate investigation assessing phytotoxicity:
Q & A
Q. Basic
- NMR : -NMR identifies fluorine substitution patterns (e.g., para vs. meta/ortho in the trifluorophenyl group). -NMR can resolve methyl group splitting patterns (e.g., 2'-methyl vs. 3'-methyl).
- IR : Carbonyl stretching (~1680–1720 cm) shifts depending on electron-withdrawing fluorine groups.
- HRMS : Exact mass analysis (e.g., molecular ion at m/z 270.29 for CHFO) confirms stoichiometry. Cross-reference with databases like PubChem or EPA DSSTox .
What catalytic systems enhance reactivity in fluorinated propiophenone derivatives for C–C bond formation?
Advanced
Tris(3,4,5-trifluorophenyl)borane, when activated by microwave irradiation, accelerates hydroboration or coupling reactions via enhanced Lewis acidity. Microwave conditions (e.g., 100–150°C, 10–30 min) reduce side reactions compared to conventional heating. Pair with Pd/XPhos ligands for Suzuki-Miyaura cross-coupling to introduce aryl groups without defluorination .
How do computational methods (DFT, QSAR) predict electronic effects of fluorine substituents on propiophenone reactivity?
Advanced
Density Functional Theory (DFT) calculates frontier molecular orbitals to assess electrophilicity of the carbonyl group. Fluorine’s electron-withdrawing effect lowers the LUMO energy, favoring nucleophilic attacks. Quantitative Structure-Activity Relationship (QSAR) models correlate logP (3.22 at pH 7.4) with membrane permeability for biological studies .
What mechanistic pathways explain unexpected byproducts in trifluorophenylpropiophenone reactions under acidic conditions?
Advanced
Acid-catalyzed keto-enol tautomerism may lead to dimerization or cyclization. For example, protic acids (HSO) can protonate the carbonyl oxygen, enabling enol formation and subsequent electrophilic aromatic substitution. Characterize byproducts via X-ray crystallography (CCDC data) or LC-MS/MS .
What analytical strategies ensure batch-to-batch consistency in fluorinated propiophenone synthesis?
Q. Basic
- HPLC : Use C18 columns with acetonitrile/water gradients to detect impurities (<0.5% area).
- Karl Fischer titration : Monitor residual moisture (<0.1% w/w).
- Elemental analysis : Validate fluorine content (theoretical: 21.1%) via combustion ion chromatography .
How does the 3,4,5-trifluorophenyl group influence photophysical properties compared to non-fluorinated analogs?
Advanced
Fluorine substitution increases molar absorptivity in UV-Vis (λ ~260–280 nm) due to enhanced π→π* transitions. Time-dependent DFT (TD-DFT) simulations align with experimental Stokes shifts observed in fluorescence spectra. Compare with methyl or methoxy analogs to isolate electronic vs. steric effects .
What scale-up challenges arise in continuous-flow synthesis of fluorinated propiophenones?
Advanced
Flow chemistry minimizes exothermic risks in Friedel-Crafts reactions but requires precise control of residence time (2–5 min) and temperature (0–5°C) to prevent clogging from insoluble intermediates. Use PTFE tubing and inline IR monitoring for real-time adjustment. Optimize solvent systems (e.g., DCM/hexane) to balance solubility and reactivity .
How should researchers address contradictions in reported catalytic efficiencies for fluorinated propiophenone derivatives?
Advanced
Discrepancies often stem from solvent polarity (e.g., THF vs. toluene) or trace moisture affecting Lewis acid catalysts. Replicate studies under inert atmospheres (glovebox) and compare turnover numbers (TON) at identical substrate/catalyst ratios. Validate using standardized protocols from peer-reviewed methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
